molecular formula C4H3F5OS B1507132 (3-Furanyl)sulfur pentafluoride CAS No. 917567-74-9

(3-Furanyl)sulfur pentafluoride

Cat. No.: B1507132
CAS No.: 917567-74-9
M. Wt: 194.13 g/mol
InChI Key: MDJSCQSIEMJGMO-UHFFFAOYSA-N
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Description

(3-Furanyl)sulfur pentafluoride is a fluorinated sulfur-containing organic compound with the molecular formula C4H3F5OS. This compound is characterized by its high fluorine content and unique structural properties, making it a valuable reagent in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Furanyl)sulfur pentafluoride typically involves the fluorination of furan derivatives. One common method is the reaction of furan with sulfur tetrafluoride (SF4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorinating agents. The process requires stringent safety measures due to the hazardous nature of the reagents involved.

Chemical Reactions Analysis

Types of Reactions: (3-Furanyl)sulfur pentafluoride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) may be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions include various fluorinated sulfur compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

(3-Furanyl)sulfur pentafluoride is utilized in several scientific research fields due to its unique properties:

  • Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.

  • Biology: The compound is used in biochemical studies to investigate the effects of fluorination on biological molecules.

  • Industry: It is employed in the production of advanced materials and fluorinated polymers.

Mechanism of Action

The mechanism by which (3-Furanyl)sulfur pentafluoride exerts its effects involves its interaction with molecular targets and pathways. The compound's high fluorine content enhances its reactivity and stability, making it suitable for various applications. The specific molecular targets and pathways depend on the context in which the compound is used.

Comparison with Similar Compounds

  • Pentafluorophenyl isothiocyanate

  • 2,3,4,5,6-Pentafluorostyrene

  • Perfluoropropyl iodide

  • Sevoflurane

Properties

IUPAC Name

pentafluoro(furan-3-yl)-λ6-sulfane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3F5OS/c5-11(6,7,8,9)4-1-2-10-3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDJSCQSIEMJGMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1S(F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3F5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70723310
Record name 3-(Pentafluoro-lambda~6~-sulfanyl)furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70723310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

917567-74-9
Record name 3-(Pentafluoro-lambda~6~-sulfanyl)furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70723310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-Furanyl)sulfur pentafluoride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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